(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound that belongs to the class of quinoline derivatives. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of (S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves several steps, starting from readily available starting materialsCommon reaction conditions include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial production methods may involve more scalable and cost-effective approaches, such as the use of continuous flow reactors, microwave-assisted synthesis, or other green chemistry techniques to minimize waste and energy consumption .
Chemical Reactions Analysis
(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(S)-2-(4-Methoxyquinolin-2-yl)-4-phenyl-4,5-dihydrooxazole can be compared with other quinoline derivatives, such as:
Quinine: Known for its antimalarial properties.
Chloroquine: Another antimalarial drug with a similar quinoline structure.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
The uniqueness of this compound lies in its specific structural features, such as the methoxy group and the dihydrooxazole moiety, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(4S)-2-(4-methoxyquinolin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C19H16N2O2/c1-22-18-11-16(20-15-10-6-5-9-14(15)18)19-21-17(12-23-19)13-7-3-2-4-8-13/h2-11,17H,12H2,1H3/t17-/m1/s1 |
InChI Key |
OKLYEOOEUKNTJY-QGZVFWFLSA-N |
Isomeric SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=N[C@H](CO3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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